molecular formula C9H9N3O2 B8283368 3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxamidine

3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxamidine

Cat. No. B8283368
M. Wt: 191.19 g/mol
InChI Key: DTYCLECCUYKAAG-UHFFFAOYSA-N
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Patent
US07645776B2

Procedure details

8.7 mmol of N-Hydroxy-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxamidine were dissolved in 25 ml acetic acid. 5 eq. of ammonium formiate and 0.05 eq. of Pd/C (10%) were added and the reaction mixture heated to reflux overnight. The reaction mixture was concentrated, cooled to 0° C. and the pH adjusted to 8 using aq. NaOH (28%). The resulting solid was filtered off and washed with water. MS(ISO): 192.2 (M−H+)
Name
N-Hydroxy-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxamidine
Quantity
8.7 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[NH:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]2[O:13][CH2:12][C:11](=[O:14])[NH:10][C:9]=2[CH:15]=1)=[NH:4].C([O-])=O.[NH4+]>C(O)(=O)C.[Pd]>[O:14]=[C:11]1[NH:10][C:9]2[CH:15]=[C:5]([C:3]([NH2:4])=[NH:2])[CH:6]=[CH:7][C:8]=2[O:13][CH2:12]1 |f:1.2|

Inputs

Step One
Name
N-Hydroxy-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxamidine
Quantity
8.7 mmol
Type
reactant
Smiles
ONC(=N)C=1C=CC2=C(NC(CO2)=O)C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
Smiles
O=C1COC2=C(N1)C=C(C=C2)C(=N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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